molecular formula C15H15Cl2N3 B3078538 2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 1052414-08-0

2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B3078538
CAS No.: 1052414-08-0
M. Wt: 308.2 g/mol
InChI Key: CVNGXXYTTOULGB-UHFFFAOYSA-N
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Description

2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring. The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) under reflux is a common choice .

For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(7-chloro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3.ClH/c16-13-5-1-4-11-12(6-7-17)14(19-15(11)13)10-3-2-8-18-9-10;/h1-5,8-9,19H,6-7,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNGXXYTTOULGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2CCN)C3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 3
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 4
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 6
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride

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